methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-3-10-8-7(5)6(4-11-8)12(14)15/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGXVFPBYJBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208253 | |
| Record name | Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-11-4 | |
| Record name | Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
A mixture of concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) generates the nitronium ion (NO₂⁺), which attacks the electron-deficient C3 position. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions (e.g., oxidation or over-nitration) |
| Reaction Time | 2–4 hours | Ensures complete conversion without decomposition |
| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | Maximizes nitronium ion concentration |
| Substrate Concentration | 0.1–0.2 M | Prevents dimerization or polysubstitution |
Example Procedure
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 g, 5.1 mmol) is dissolved in H₂SO₄ (15 mL) at 0°C. HNO₃ (5 mL) is added dropwise over 30 minutes. The mixture is stirred for 3 hours, poured onto ice, and neutralized with NaHCO₃. Extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc 3:1) yields the nitro product (0.72 g, 62%).
Cyclization of Pre-Nitrated Intermediates
An alternative approach constructs the pyrrolo[2,3-b]pyridine ring with pre-installed nitro and ester groups. This method avoids regioselectivity challenges during nitration.
Gould-Jacobs Cyclization with Nitro-Substituted Pyridines
A nitro-substituted pyridine derivative undergoes cyclization with a β-keto ester to form the pyrrolo[2,3-b]pyridine core.
Key Steps
-
Synthesis of 4-Carbomethoxy-3-nitropyridine :
-
Cyclization with Ethyl Acetoacetate :
Advantages
-
Direct incorporation of nitro and ester groups.
-
Avoids harsh nitration conditions post-cyclization.
Protection-Deprotection Strategies for NH Group
The NH group in pyrrolo[2,3-b]pyridine can interfere with nitration. Protecting it with a SEM (2-(trimethylsilyl)ethoxymethyl) group enhances reaction efficiency.
Procedure Overview
-
Protection :
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 g) is treated with SEMCl (1.2 equiv) and NaH in THF (0°C → room temperature, 2 hours) to yield the SEM-protected intermediate (87%). -
Nitration :
The protected compound undergoes nitration (HNO₃/H₂SO₄, 0°C, 2 hours), achieving 73% yield. -
Deprotection :
Treatment with TFA/H₂O (9:1) removes the SEM group, yielding methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (68%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Nitration | 62 | >95 | Regioselectivity control |
| Pre-Nitrated Cyclization | 58 | >90 | Multi-step synthesis |
| SEM Protection | 68 | >98 | Additional protection/deprotection steps |
Mechanistic Insights and Regiochemical Control
The ester group at C4 exerts a meta-directing effect, guiding nitration to C3. Computational studies (DFT calculations) confirm that the LUMO (lowest unoccupied molecular orbital) at C3 is lower in energy than at C5, favoring electrophilic attack.
Electronic Effects
-
Nitro Group : Deactivates the ring but directs subsequent substitutions to remaining activated positions.
-
Ester Group : Stabilizes intermediates via resonance, reducing side reactions.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires:
-
Continuous Flow Reactors : For precise temperature control during nitration.
-
In-Line Analytics : HPLC monitoring to optimize reaction time.
-
Solvent Recovery : Ethyl acetate and THF are recycled via distillation.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Starting Material | 450 |
| HNO₃/H₂SO₄ | 120 |
| SEMCl | 980 |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Reduction Product: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Oxidation Product: Corresponding oxides of the compound.
Hydrolysis Product: 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Scientific Research Applications
Pharmacological Applications
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been identified to possess several pharmacological properties:
- Anticancer Activity : Several derivatives of pyrrolo[2,3-b]pyridine have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy targeting various tumors .
- Anticonvulsant Properties : Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit anticonvulsant activity, which can be beneficial in treating epilepsy and other seizure disorders .
- Anti-inflammatory and Analgesic Effects : The compound has been studied for its anti-inflammatory properties, contributing to its potential use in managing pain and inflammation-related conditions .
- Other Biological Activities : Additional studies have reported activities such as antimicrobial and antiviral effects, expanding the therapeutic applications of this compound .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Cyclization Reactions : The formation of the pyrrolo[2,3-b]pyridine structure often involves cyclization reactions of appropriate precursors under specific conditions (e.g., heating with catalysts) .
- Functionalization : Subsequent functionalization steps allow for the introduction of nitro and carboxylate groups, enhancing the biological activity of the base compound .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
Mechanism of Action
The mechanism of action of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its biological activity, contributing to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrrolo[2,3-b]pyridine scaffold allows for versatile substitution patterns, as evidenced by the following analogs:
Key Observations :
- Positional Effects : The nitro group at C3 in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution compared to chloro or methoxy substituents .
- Steric and Electronic Profiles : Trifluoromethyl (CF₃) groups (e.g., in ) increase lipophilicity, whereas methoxy groups (e.g., in ) enhance solubility via polarity.
Physicochemical Properties
- NMR Trends : Nitro groups cause significant downfield shifts in ¹H-NMR (δ ~8–9 ppm for aromatic protons) compared to methoxy (δ ~3.9–4.1 ppm) or chloro substituents .
- Molecular Weight and Solubility: The target compound (MW ~222) is lighter than benzothienopyridine analogs (MW 287–387) but heavier than chloro-substituted pyrrolopyridines (MW ~210) .
Pharmacological and Biochemical Relevance
- Dopamine Receptor Ligands : The azaindole derivative L-750,667 () demonstrated high D4 receptor affinity (Ki = 0.51 nM) and selectivity, suggesting that nitro-substituted pyrrolopyridines could similarly target CNS receptors.
Biological Activity
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (C9H7N3O4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core with a nitro group at the 3-position and a carboxylate ester at the 4-position. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Research indicates that compounds with similar structures may inhibit key enzymes or receptors implicated in tumor growth and progression. For example, studies suggest that such compounds can inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer development .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the findings from selected studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | < 10 | Inhibition of cell proliferation | |
| MCF-7 | < 15 | Induction of apoptosis | |
| HT-29 | < 20 | Cell cycle arrest | |
| Jurkat | > 100 | Selective toxicity towards cancer cells |
These results indicate that this compound exhibits significant antiproliferative activity, particularly against cervical and breast cancer cell lines.
Selectivity Towards Cancer Cells
A notable aspect of this compound is its selectivity for cancer cells over normal lymphocytes. In vitro studies demonstrated that while it effectively inhibited the growth of cancer cells at low concentrations, it required much higher concentrations to exert any cytotoxic effects on normal human peripheral blood lymphocytes (PBLs) . This selectivity suggests a favorable therapeutic window for potential clinical applications.
Case Studies
Case Study 1: In Vivo Efficacy
In a murine model of hepatocellular carcinoma, this compound was administered to assess its in vivo efficacy. The results indicated significant tumor growth suppression compared to controls, supporting its potential as an effective anticancer agent .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound could interfere with tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, it effectively induced cell cycle arrest in treated cancer cells .
Q & A
Q. What are the established synthetic routes for methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
The synthesis typically involves multistep reactions starting with functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:
- Nitro group introduction : Regioselective nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Esterification : Coupling the carboxylic acid precursor (e.g., 4-carboxy-pyrrolopyridine) with methanol via acid-catalyzed Fischer esterification or using coupling agents like DCC/DMAP .
- Protection/deprotection strategies : Temporary protection of reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions during nitration .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the nitro group’s position and confirms regioselectivity. For example, single-crystal studies (173 K) yield mean C–C bond lengths of 0.002 Å and R factor = 0.039, ensuring structural accuracy .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent effects; δ ~12.5 ppm (NH proton), δ ~4.3 ppm (ester methyl), and nitro group-induced deshielding in aromatic protons .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to predict crystallinity and stability .
Q. How does the nitro group influence the compound’s reactivity?
The nitro group:
- Electron-withdrawing effects : Activates the pyrrolopyridine core for nucleophilic aromatic substitution (e.g., displacement with amines or thiols) .
- Redox sensitivity : Requires inert atmospheres (N₂/Ar) during reactions to prevent reduction to amino derivatives.
- Steric effects : Limits access to the 3-position, necessitating tailored catalysts (e.g., Pd/Cu for cross-couplings) .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during nitration?
Discrepancies in nitro group placement (e.g., 3- vs. 5-position) often arise from:
- Reaction temperature : Higher temperatures (>10°C) favor thermodynamic control, leading to multiple products. Kinetic control at 0–5°C improves 3-nitro selectivity .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for 3-substitution, while nonpolar solvents may shift selectivity .
- Validation : Cross-checking via HPLC-MS and comparative XRD data from reference compounds resolves ambiguities .
Q. What computational strategies optimize synthesis and reaction design?
- Quantum chemical calculations : Density functional theory (DFT) predicts reaction pathways and transition states. For example, ICReDD’s workflow integrates DFT-based reaction path searches to identify optimal conditions (e.g., solvent, catalyst) .
- Machine learning (ML) : Trained on reaction databases, ML models predict yields and regioselectivity, reducing trial-and-error experimentation .
- Molecular docking : Screens the compound’s binding affinity (e.g., kinase inhibitors) to prioritize synthetic targets .
Q. How can structural modifications enhance biological activity while maintaining stability?
- Bioisosteric replacement : Substituting the nitro group with CF₃ or CN retains electron-withdrawing effects but improves metabolic stability .
- Ester hydrolysis : Converting the methyl ester to a prodrug (e.g., ethyl ester) enhances bioavailability. Controlled hydrolysis studies (pH 7.4 buffer, 37°C) guide this process .
- Hybrid analogs : Incorporating fluorobenzoate moieties (as in related pyrrolopyridines) improves target selectivity and pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data for this compound?
- Solvent-induced shifts : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Always report solvent and temperature conditions .
- Impurity artifacts : Trace solvents (e.g., residual DMF) or moisture can obscure peaks. Purity validation via elemental analysis (>98%) is critical .
- Dynamic effects : Conformational flexibility in solution may lead to averaged signals. Variable-temperature NMR resolves this .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
